molecular formula C15H21N3O5S B4972521 N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide

N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide

Cat. No. B4972521
M. Wt: 355.4 g/mol
InChI Key: JZNPXTVXSZZXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide, also known as MB-6, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and has also been studied for its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide is not fully understood, but it is thought to inhibit the activity of enzymes involved in cell growth and proliferation. It may also interfere with the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant effects. It may also have neuroprotective properties, and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, this compound is not yet widely available, and its safety and efficacy in vivo have not been fully established.

Future Directions

There are a number of potential future directions for research on N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide. One area of focus could be on improving the synthesis method to make it more efficient and cost-effective. Another area of focus could be on studying the safety and efficacy of this compound in vivo, particularly in animal models of cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential use of this compound in drug delivery systems, and to investigate its anti-inflammatory and antioxidant properties.

Synthesis Methods

N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide can be synthesized through a multi-step process involving the reaction of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with leucinamide. The resulting product is then sulfonated to yield this compound.

properties

IUPAC Name

4-methyl-2-[(4-methyl-3-oxo-1,4-benzoxazin-6-yl)sulfonylamino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-9(2)6-11(15(16)20)17-24(21,22)10-4-5-13-12(7-10)18(3)14(19)8-23-13/h4-5,7,9,11,17H,6,8H2,1-3H3,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNPXTVXSZZXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.